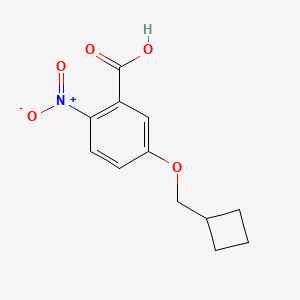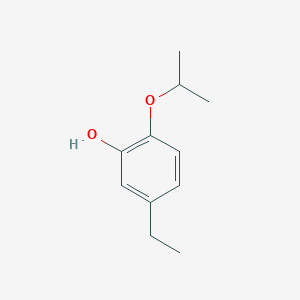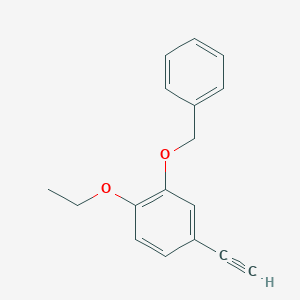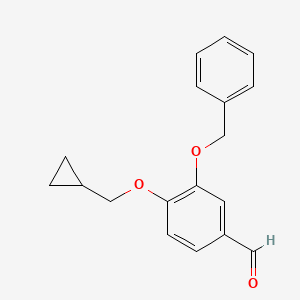
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C17H18O3 It is a benzaldehyde derivative, characterized by the presence of benzyloxy and cyclopropylmethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, benzyl alcohol, and cyclopropylmethanol.
Formation of Benzyloxy Group: Benzyl alcohol is reacted with benzaldehyde in the presence of an acid catalyst to form benzyloxybenzaldehyde.
Introduction of Cyclopropylmethoxy Group: The benzyloxybenzaldehyde is then reacted with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and cyclopropylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-(Benzyloxy)-4-(cyclopropylmethoxy)benzoic acid.
Reduction: 3-(Benzyloxy)-4-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and cyclopropylmethoxy groups may also contribute to its overall biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)benzaldehyde: Similar structure but lacks the benzyloxy group.
4-(Benzyloxy)benzaldehyde: Similar structure but lacks the cyclopropylmethoxy group.
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of benzyloxy and cyclopropylmethoxy groups.
Uniqueness
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced selectivity and potency in various applications compared to similar compounds.
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-3-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-11-16-8-9-17(20-13-15-6-7-15)18(10-16)21-12-14-4-2-1-3-5-14/h1-5,8-11,15H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVMIRQFSUFXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
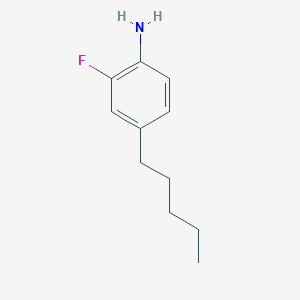
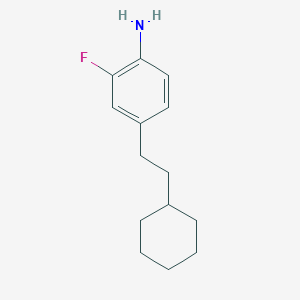
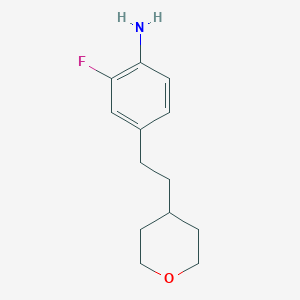
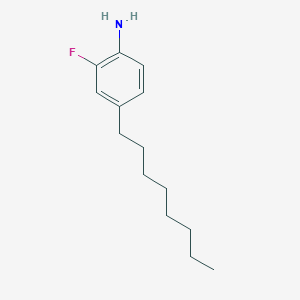
![2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150768.png)
![2-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150778.png)
![2-Hydroxy-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150780.png)
![3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150782.png)
![4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150789.png)
![2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150794.png)
![2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150800.png)
